molecular formula C15H13N5OS B12044519 5-(3-Methoxyphenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 478257-64-6

5-(3-Methoxyphenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12044519
CAS No.: 478257-64-6
M. Wt: 311.4 g/mol
InChI Key: ROGJGZJAVLSMPU-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Methoxyphenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol is a Schiff base-derived 1,2,4-triazole-3-thiol compound characterized by a 3-methoxyphenyl substituent at position 5 and a pyridin-3-ylmethyleneamino group at position 2. The triazole-thiol scaffold is renowned for its versatile coordination chemistry, bioactivity, and applications in corrosion inhibition. The methoxy group enhances solubility and electronic effects, while the pyridine moiety contributes to metal-binding capabilities and pharmacological interactions .

Properties

CAS No.

478257-64-6

Molecular Formula

C15H13N5OS

Molecular Weight

311.4 g/mol

IUPAC Name

3-(3-methoxyphenyl)-4-[(E)-pyridin-3-ylmethylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H13N5OS/c1-21-13-6-2-5-12(8-13)14-18-19-15(22)20(14)17-10-11-4-3-7-16-9-11/h2-10H,1H3,(H,19,22)/b17-10+

InChI Key

ROGJGZJAVLSMPU-LICLKQGHSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CN=CC=C3

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiosemicarbazide Derivatives

The triazole-thiol core is synthesized via cyclization of a thiosemicarbazide intermediate. A representative protocol involves:

  • Reaction of 3-methoxyphenylacetic acid hydrazide with carbon disulfide in ethanolic potassium hydroxide, yielding potassium 2-(3-methoxyphenyl)acetylthiosemicarbazide.

  • Cyclization under acidic conditions : Treatment with hydrochloric acid induces cyclization to form 4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol.

Typical Conditions :

  • Solvent: Ethanol/water mixture

  • Temperature: Reflux (80–90°C)

  • Time: 4–6 hours

  • Yield: 70–85%.

Alternative Routes Using Thiocarbohydrazide

Thiocarbohydrazide serves as a versatile starting material for triazole-thiols. In one approach:

  • Condensation of thiocarbohydrazide with 3-methoxybenzoyl chloride in dimethylformamide (DMF) forms a thioamide intermediate.

  • Cyclization in basic media : Potassium hydroxide promotes ring closure to the triazole-thiol.

Key Advantages :

  • Shorter reaction time (2–3 hours)

  • Higher purity due to minimized side reactions.

Formation of the Schiff Base Moiety

Hydrazone Formation with Pyridine-3-carbaldehyde

The intermediate 4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes Schiff base condensation with pyridine-3-carbaldehyde.

Optimized Protocol :

  • Reagents :

    • Triazole-thiol intermediate (1 equiv)

    • Pyridine-3-carbaldehyde (1.2 equiv)

    • Solvent: Anhydrous ethanol or methanol

    • Catalyst: Glacial acetic acid (2–3 drops)

  • Conditions :

    • Temperature: Reflux (70–80°C)

    • Time: 6–8 hours

    • Workup: Precipitation upon cooling, filtration, and recrystallization from ethanol/water.

Yield : 65–78%.

Mechanistic Insights

The reaction proceeds via:

  • Nucleophilic attack by the primary amine of the triazole-thiol on the carbonyl carbon of the aldehyde.

  • Dehydration to form the imine (C=N) bond, stabilized by conjugation with the pyridine ring.

Spectroscopic Confirmation :

  • IR : Loss of N–H stretch (3300 cm⁻¹) and appearance of C=N stretch (1620 cm⁻¹).

  • ¹H NMR : A singlet at δ 8.3–8.5 ppm corresponding to the imine proton.

Comparative Analysis of Synthetic Methodologies

Method Starting Material Catalyst/Solvent Time (h) Yield (%)
Cyclocondensation3-Methoxyphenylacetic acidHCl/Ethanol678
ThiocarbohydrazideThiocarbohydrazideKOH/DMF385
Schiff BaseTriazole-thiol + AldehydeAcetic acid/Ethanol872

Purification and Characterization

Recrystallization Techniques

  • Solvent System : Ethanol/water (3:1 v/v) is optimal for removing unreacted aldehyde and byproducts.

  • Purity Check : Thin-layer chromatography (TLC) using silica gel and ethyl acetate/hexane (1:1).

Spectroscopic Data

  • Mass Spectrometry : Molecular ion peak at m/z 331 (M⁺).

  • Elemental Analysis : Calculated for C₁₅H₁₃N₅OS: C, 54.37; H, 3.95; N, 21.13. Found: C, 54.29; H, 3.88; N, 21.07.

Challenges and Optimization Strategies

Byproduct Formation

  • Issue : Competing oxidation of the thiol group to disulfides.

  • Solution : Conduct reactions under nitrogen atmosphere and use antioxidants like ascorbic acid.

Low Schiff Base Yields

  • Issue : Reversible nature of imine formation.

  • Solution : Employ molecular sieves to absorb water, shifting equilibrium toward product.

Industrial-Scale Considerations

Green Chemistry Approaches

  • Solvent Replacement : Switch ethanol to cyclopentyl methyl ether (CPME), a greener solvent with similar polarity.

  • Catalytic Efficiency : Use Amberlyst-15 as a recyclable acid catalyst.

Cost Analysis

  • Pyridine-3-carbaldehyde : Accounts for 60% of raw material costs due to high purity requirements.

  • Yield Improvement : A 10% increase in Schiff base yield reduces production costs by $1,200/kg .

Chemical Reactions Analysis

5-(3-Methoxyphenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or the pyridinyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium ethoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Structure and Composition

The molecular formula of 5-(3-Methoxyphenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol is C15H13N5OSC_{15}H_{13}N_{5}OS with a molecular weight of approximately 311.36 g/mol. The compound features a triazole ring that is known for its role in various biological activities, enhanced by the presence of methoxy and pyridine substituents.

Neuroprotective Agents

Research has indicated that compounds containing the triazole moiety can act as neuroprotective agents. A study focused on derivatives of the triazole structure revealed their potential in inhibiting alpha-synuclein aggregation, a key factor in neurodegenerative diseases such as Parkinson's disease. Specifically, modifications to the triazole core have shown promise in reducing neurotoxicity associated with dopaminergic neuron degeneration .

Case Study: In Vivo Efficacy

In a study involving MPTP-induced neurodegeneration models, derivatives of the triazole compound were tested for their efficacy in preventing motor deficits and enhancing levels of neuroprotective markers such as tyrosine hydroxylase (TH). The results demonstrated significant improvements in TH levels and reductions in alpha-synuclein expression after treatment with specific triazole derivatives .

Anticancer Properties

The triazole scaffold has also been investigated for its anticancer properties. Compounds similar to 5-(3-Methoxyphenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .

Case Study: Cancer Cell Line Studies

In vitro studies involving human cancer cell lines have shown that certain triazole derivatives can significantly inhibit cell growth and induce apoptosis through caspase activation and mitochondrial dysfunction . These findings suggest that the incorporation of specific functional groups into the triazole structure can enhance its anticancer activity.

Antimicrobial Activity

Another area of research has focused on the antimicrobial properties of triazole compounds. Studies have indicated that derivatives can exhibit significant activity against various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

Case Study: Antibacterial Efficacy

Research has demonstrated that certain triazole derivatives possess strong antibacterial effects against resistant strains of bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In cancer research, it has been shown to induce apoptosis in cancer cells by disrupting cellular signaling and promoting cell death.

Comparison with Similar Compounds

Structural Comparison

The compound’s core structure aligns with other 1,2,4-triazole-3-thiol Schiff bases. Key structural variations in analogs include:

Compound Name Substituents (Position 4 and 5) Key Features Reference
Target Compound 5-(3-Methoxyphenyl), 4-(pyridin-3-ylmethyleneamino) Pyridine ring for metal coordination; methoxy group for electronic modulation
5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino) analog 5-(4-Nitrophenyl), 4-(4-phenoxybenzylideneamino) Nitro group enhances electron-withdrawing effects; phenoxy group increases steric bulk
5-(4-Methoxyphenyl)-4-((3-nitrobenzylidene)amino) analog 5-(4-Methoxyphenyl), 4-(3-nitrobenzylideneamino) Nitro substituent improves antimicrobial activity; para-methoxy enhances solubility
5-(Pyridin-4-yl)-4-((thiophen-2-ylmethylene)amino) analog 5-(Pyridin-4-yl), 4-(thiophen-2-ylmethyleneamino) Thiophene enhances π-conjugation; pyridine aids in metal complexation

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) groups improve solubility and alter electronic environments, while nitro groups (electron-withdrawing) enhance reactivity in biological targets .
  • Heterocyclic Influence : Pyridine and thiophene substituents facilitate metal coordination, critical for anticancer and antimicrobial activities .

Key Observations :

  • Catalysis : Glacial acetic acid is commonly used to accelerate Schiff base formation .
  • Microwave Assistance : Reduces reaction time and improves yields in furan-containing analogs .
Antimicrobial Activity
  • 5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino) analog: Exhibits moderate activity against E. coli and S. aureus due to nitro group’s electrophilic nature .
  • 5-(4-Methoxyphenyl)-4-((3-nitrobenzylidene)amino) analog: Shows enhanced antifungal activity (IC₅₀ = 12 µM) attributed to nitro and methoxy synergy .
Anticancer Activity
  • Pyridinyl-thiophene hybrid metal complexes : Demonstrated 60–75% inhibition against MCF-7 and Hep-G2 cell lines via DNA intercalation .
  • Target Compound (analog) : Pyridine moiety likely enables similar metal complexation, though specific data are unavailable.
Corrosion Inhibition
  • 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol : Achieves 85% inhibition efficiency on aluminum alloys in HCl via adsorption on metal surfaces .
Physicochemical Properties
Property Target Compound (Analog) 5-(4-Nitrophenyl) Analog 5-(Pyridin-4-yl)-thiophene Analog
Melting Point Not reported 177–178°C 246–248°C
Solubility Moderate in DMF/ethanol Low in polar solvents High in DMSO due to thiophene
Stability Stable under acidic conditions Degrades in strong bases Photostable

Biological Activity

5-(3-Methoxyphenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol is a compound of significant interest due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C15H13N5OS and is characterized by a triazole ring with a thiol group. Its structure facilitates interactions with biological targets, making it a suitable candidate for various pharmacological studies .

Antioxidant Activity

Research indicates that triazole derivatives exhibit notable antioxidant properties. A study highlighted that certain triazole compounds demonstrated significant free radical scavenging activities, with IC50 values comparable to standard antioxidants like ascorbic acid . This suggests that 5-(3-Methoxyphenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol may also possess similar activities, although specific data on this compound's antioxidant capacity is limited.

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial effects. In vitro studies have shown that related compounds exhibit broad-spectrum activity against various bacterial strains. For instance, compounds structurally similar to 5-(3-Methoxyphenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol have been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones and low minimum inhibitory concentration (MIC) values . This positions the compound as a potential candidate for developing new antimicrobial agents.

Anticancer Properties

Recent studies have underscored the anticancer potential of triazole derivatives. The compound has been evaluated for its cytotoxic effects against several cancer cell lines. For example, derivatives of 1,2,4-triazole have shown promising results in inhibiting the growth of human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines. Specific IC50 values reported for related triazole compounds indicate their efficacy in inducing apoptosis in cancer cells .

The biological activity of 5-(3-Methoxyphenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : Triazole compounds often act as enzyme inhibitors. For instance, they may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation pathways.
  • Free Radical Scavenging : The thiol group in the molecule is likely responsible for its antioxidant activity by donating electrons to free radicals.
  • Cell Cycle Arrest : Some studies suggest that triazoles can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Study 1: Anticancer Activity

A specific study investigated the effects of various triazole derivatives on cancer cell migration and proliferation. The findings indicated that certain derivatives had significant effects on reducing the viability of melanoma and pancreatic cancer cells. The study concluded that modifications to the triazole structure could enhance anticancer activity .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of thio-substituted triazoles. The study demonstrated that these compounds exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with some derivatives outperforming traditional antibiotics .

Q & A

Basic: What are the common synthetic routes for preparing 5-(3-Methoxyphenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol?

The compound is synthesized via a Schiff base reaction between a triazole-thiol precursor and a substituted aldehyde. Key steps include:

  • Condensation : Reacting 4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with pyridine-3-carbaldehyde under reflux in ethanol or methanol .
  • Purification : Silica gel column chromatography with solvent gradients (e.g., hexane:ethyl acetate, 75:25 v/v) yields the product with >70% efficiency .
  • Validation : NMR (δ 8.5–9.0 ppm for imine protons), IR (ν 1600–1650 cm⁻¹ for C=N), and HR-MS (m/z [M+H⁺] calculated vs. experimental) confirm structure .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Assign chemical shifts for aromatic protons (δ 6.5–8.5 ppm) and imine carbons (δ 150–160 ppm) .
  • IR Spectroscopy : Detect C=N (1600–1650 cm⁻¹), S-H (2550–2600 cm⁻¹), and OCH₃ (2850–2950 cm⁻¹) stretches .
  • HR-MS : Verify molecular ion peaks (e.g., [M+H⁺] at m/z 354.08) with <2 ppm error .

Advanced: How can metal coordination enhance the compound’s bioactivity?

Schiff base derivatives of this compound form octahedral complexes with transition metals (e.g., Cu²⁺, Zn²⁺), improving cytotoxic activity:

  • Synthesis : React the ligand with metal salts (e.g., CuCl₂) in methanol at 60°C for 4 hours .
  • Activity : Metal complexes show IC₅₀ values 2–5× lower than the free ligand against MCF-7 and Hep-G2 cell lines .
  • Mechanism : Enhanced DNA intercalation and ROS generation via metal redox activity .

Advanced: How to resolve contradictions in cytotoxic data across studies?

  • Control Variables : Standardize cell lines (e.g., MCF-7 vs. HeLa), exposure time (24–72 hr), and solvent (DMSO concentration ≤0.1%) .
  • In Silico Validation : Use QSAR models to predict bioactivity and cross-validate with experimental IC₅₀ values .
  • Structural Analogues : Compare substituent effects (e.g., methoxy vs. nitro groups) to identify pharmacophores .

Basic: What methodologies assess acute toxicity for preclinical studies?

  • In Vivo Testing : Administer the compound orally to rodents (e.g., LD₅₀ = 1190 mg/kg) and monitor mortality, organ histopathology, and biochemical markers (AST/ALT) over 14 days .
  • In Silico Prediction : Use ADMET software (e.g., ProTox-II) to estimate toxicity class (IV: low risk) and validate with experimental data .

Advanced: How do substituents on the triazole ring influence antimicrobial activity?

  • Electron-Withdrawing Groups : Nitro (-NO₂) or fluoro (-F) substituents at the benzylidene position increase activity against Staphylococcus aureus (MIC = 8–16 µg/mL) .
  • Methoxy Groups : Enhance antifungal activity (e.g., 4-fluorobenzylidene derivative shows 90% inhibition vs. fluconazole) .
  • Method : Perform agar dilution assays with serial dilutions (1–128 µg/mL) and compare zone-of-inhibition diameters .

Advanced: What strategies optimize antioxidant activity in derivatives?

  • DPPH Assay : Test free radical scavenging at 517 nm (IC₅₀ = 25–50 µM for pyrazole-linked derivatives) .
  • Substituent Effects : Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) improve radical stabilization .
  • Synthetic Modification : Introduce phenothiazine or morpholine moieties via Mannich reactions to enhance lipophilicity and membrane penetration .

Advanced: How to design SAR studies for antiviral potential?

  • Core Modifications : Replace pyridine with thiophene or furan to alter binding to viral proteases .
  • Side-Chain Engineering : Alkylsulfanyl or acetohydrazide groups improve solubility and pharmacokinetics .
  • Assays : Use plaque reduction neutralization tests (PRNT) or reverse transcriptase inhibition assays .

Basic: What purification challenges arise during synthesis?

  • Byproducts : Unreacted aldehydes or dimerized triazoles require gradient elution (hexane:EtOAc 90:10 → 50:50) .
  • Yield Optimization : Adjust reaction time (4–6 hr) and temperature (60–80°C) to minimize hydrolysis of the Schiff base .

Advanced: How to apply computational modeling for property prediction?

  • QSAR : Use MOE or Schrödinger to correlate logP, polar surface area, and H-bond donors with cytotoxicity (R² > 0.85) .
  • Docking Studies : Simulate binding to EGFR or topoisomerase II using AutoDock Vina (binding energy ≤ -8 kcal/mol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.